molecular formula C16H14BrF2NOS2 B2903168 (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706221-66-0

(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2903168
CAS RN: 1706221-66-0
M. Wt: 418.31
InChI Key: XFWOQCYKEOXLNT-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of neurotransmitter systems. The compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. The compound has also been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies. However, the exact biochemical and physiological effects of the compound are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is that it has shown promising results in preclinical studies for its potential to treat anxiety and depression. Another advantage is that the compound has exhibited anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.

Future Directions

There are several future directions for the study of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone. One direction is to investigate the compound's mechanism of action in more detail to optimize its pharmacological effects. Another direction is to conduct clinical trials to evaluate the compound's safety and efficacy in humans. Additionally, the compound could be further evaluated for its potential to treat other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Finally, the synthesis of analogs of this compound could be explored to improve its pharmacological properties.

Synthesis Methods

The synthesis of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 7-(2,5-difluorophenyl)-1,4-thiazepan-4-amine in the presence of an acid catalyst. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in drug development. The compound has been shown to exhibit anticonvulsant activity in animal models. It has also been shown to possess antinociceptive and anti-inflammatory properties. The compound has been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies.

properties

IUPAC Name

(4-bromothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF2NOS2/c17-10-7-15(23-9-10)16(21)20-4-3-14(22-6-5-20)12-8-11(18)1-2-13(12)19/h1-2,7-9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWOQCYKEOXLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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